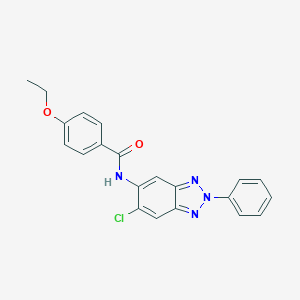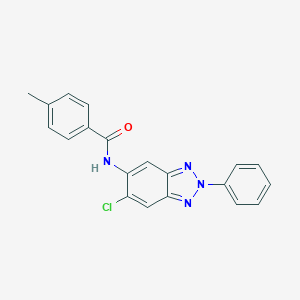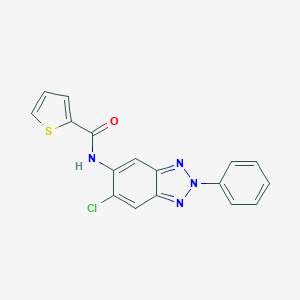![molecular formula C18H17ClN2O4S B251615 2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B251615.png)
2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoic acid with 4-propoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea to introduce the carbothioyl group, followed by further reactions to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzoic acid: A simpler analog with a chloro-substituted benzoic acid structure.
4-Propoxybenzoic acid: Contains a propoxy group attached to the benzoic acid core.
Thiourea derivatives: Compounds with similar carbothioyl functional groups.
Uniqueness
Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C18H17ClN2O4S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2-chloro-5-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(10-12)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26) |
Clave InChI |
AYETVAZPPAPIGW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)





![N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA](/img/structure/B251545.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
